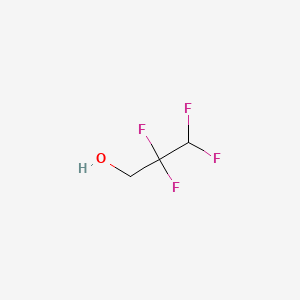
Cot4MPyP
Overview
Description
Cot4MPyP is a porphyrin compound with the molecular formula C44H36CoN8+5 . It was first synthesized and characterized in the early 2000s as an anti-microbial and anti-tumor agent. The compound’s unique structure and properties have made it of interest to researchers working in diverse fields such as cancer research.
Chemical Reactions Analysis
Cot4MPyP has been used in various chemical reactions. For instance, it was immobilized in reduced graphene oxide (rGO) films by a one-step electroreduction of a self-assembled emulsion of GO and Cot4MPyP . This coating showed remarkable stability for CO2 reduction to both CO and HCOO− .
Scientific Research Applications
Environmental Analysis
Cot4MPyP has shown potential in environmental analysis, particularly in the detection of catechol, a pollutant. The compound’s ability to enhance electron transfer capability in nanocomposites makes it a promising candidate for environmental monitoring and pollution control .
Electrochemical Sensors
In the field of electrochemical sensors, Cot4MPyP is utilized to develop novel sensors with improved stability and lower detection limits. These sensors are crucial for detecting various organic compounds, ensuring safety in food and pharmaceutical industries .
Energy Storage
Cot4MPyP-based materials are being explored for their application in energy storage devices. Their role in improving the performance of supercapacitors and batteries is significant, as they contribute to higher energy densities and better charge retention .
Supercapacitors
The application of Cot4MPyP in supercapacitors is an area of interest due to its potential to enhance energy storage capabilities. Supercapacitors benefit from materials that provide high capacitance and energy density, which Cot4MPyP could potentially offer .
Lithium-Ion Batteries
Cot4MPyP is being studied for use in lithium-ion batteries to improve safety and cycle life. Its integration into polymer electrolytes can lead to batteries with increased capacity and longer lifespan .
Sodium-Ion Batteries
Research on Cot4MPyP includes its application in sodium-ion batteries as a way to create more cost-effective and environmentally friendly energy storage solutions. These batteries are seen as a promising alternative to lithium-ion batteries .
Electrocatalysis
Cot4MPyP’s role in electrocatalysis is being investigated, particularly in deep eutectic solvents. Its properties may lead to the synthesis of high-value products with minimal environmental impact, aligning with sustainable energy solutions .
Mechanism of Action
Target of Action
Cot4MPyP, also known as Cobalt Tetra(4-methylpyridyl)porphyrin, is a complex compound that has been found to interact with various targets. The primary targets of Cot4MPyP are often biochemical molecules or structures within cells. For instance, it has been used in the development of an electrochemical sensor for the detection of catechol . In this context, the primary target of Cot4MPyP is catechol, a type of organic compound that plays a crucial role in various biological functions .
Mode of Action
The mode of action of Cot4MPyP involves its interaction with its targets, leading to changes in their behavior or function. For example, in the case of the electrochemical sensor, Cot4MPyP interacts with catechol, facilitating its detection . The exact nature of this interaction is complex and may involve various electrochemical processes .
Biochemical Pathways
Given its role in facilitating the detection of catechol, it is likely that cot4mpyp affects pathways related to catechol metabolism .
Result of Action
The result of Cot4MPyP’s action is typically a change in the behavior or function of its target. In the case of the electrochemical sensor, the interaction of Cot4MPyP with catechol enables the detection of catechol, thereby facilitating its measurement .
Action Environment
The action of Cot4MPyP can be influenced by various environmental factors. For instance, the efficiency of the electrochemical sensor may be affected by factors such as pH, temperature, and the presence of other chemicals . Therefore, the action, efficacy, and stability of Cot4MPyP must be evaluated in the context of its specific environment.
properties
IUPAC Name |
cobalt(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.Co/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQKVULSEGUZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36CoN8+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cot4MPyP | |
CAS RN |
51329-41-0, 63947-81-9 | |
| Record name | Tetrakis(N-methyl-4-pyridinium)porphine cobalt(III) complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051329410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(3-N-methylpyridyl)porphinecobalt(III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063947819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1207029.png)
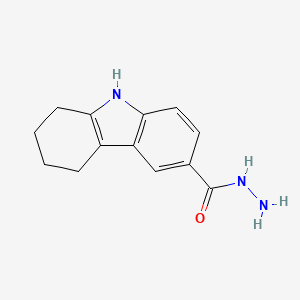
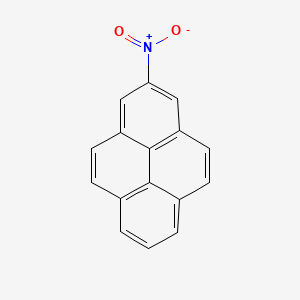
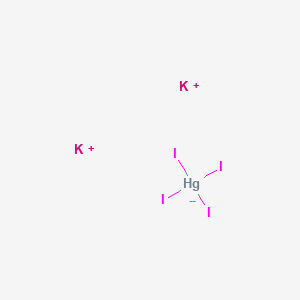

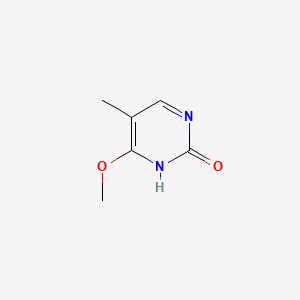

![1-[1,2,2,3,3,4,5,5,6,6-Decafluoro-4-(trifluoromethyl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decafluoropiperidine](/img/structure/B1207044.png)


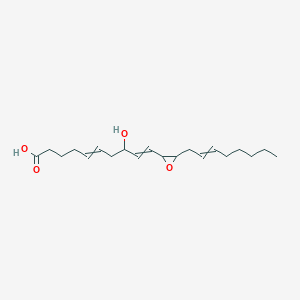
![7-[6-(3-Hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1207050.png)
